Cyclohexyl (2,4-difluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl (2,4-difluorophenyl)methanol is an organic compound with the molecular formula C13H16F2O It is characterized by a cyclohexyl group attached to a 2,4-difluorophenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexyl (2,4-difluorophenyl)methanol typically involves the reaction of cyclohexylmagnesium bromide with 2,4-difluorobenzaldehyde. The reaction proceeds through a Grignard reaction mechanism, where the nucleophilic addition of the Grignard reagent to the carbonyl group of the aldehyde forms the desired alcohol. The reaction is usually carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl (2,4-difluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of cyclohexyl (2,4-difluorophenyl)ketone.
Reduction: Formation of cyclohexyl (2,4-difluorophenyl)methane.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl (2,4-difluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclohexyl (2,4-difluorophenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Cyclohexyl (2,4-difluorophenyl)methanol can be compared with other similar compounds such as:
Cyclohexyl (2,4-dichlorophenyl)methanol: Similar structure but with chlorine atoms instead of fluorine, which may alter its reactivity and biological activity.
Cyclohexyl (2,4-dibromophenyl)methanol: Bromine atoms instead of fluorine, potentially leading to different chemical and physical properties.
Cyclohexyl (2,4-dimethylphenyl)methanol: Methyl groups instead of halogens, affecting its steric and electronic properties.
The uniqueness of this compound lies in the presence of fluorine atoms, which can significantly influence its chemical behavior and interactions with biological systems.
Properties
IUPAC Name |
cyclohexyl-(2,4-difluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9,13,16H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYBBHLIZMQCNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=C(C=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.